molecular formula C18H18N2O4S B3877644 3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide

3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No.: B3877644
M. Wt: 358.4 g/mol
InChI Key: XCJNWGGDVGHMLY-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Chemical Reactions Analysis

3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its unique structural properties. In medicine, it is explored for its potential use in drug development. In industry, it is used in the production of dyes, colorants, and polymer additives .

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide can be compared with other similar compounds such as N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-19(4-2)25(23,24)14-9-7-8-13(12-14)20-17(21)15-10-5-6-11-16(15)18(20)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJNWGGDVGHMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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